molecular formula C20H15N3O2S B7882429 6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B7882429
M. Wt: 361.4 g/mol
InChI Key: BSXIBSSFOCIUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridine carbonyl group, and a thienopyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of methoxybenzene reacts with a halogenated thienopyridine intermediate in the presence of a palladium catalyst.

    Addition of the Pyridine Carbonyl Group: The final step involves the acylation of the thienopyridine core with a pyridine-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridine carbonyl group, converting it to a hydroxyl group.

    Substitution: The thienopyridine core can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted thienopyridine derivatives.

Scientific Research Applications

6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-OL
  • 6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-THIOL
  • 6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-ETHYLAMINE

Uniqueness

6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, while the pyridine carbonyl group contributes to its ability to form hydrogen bonds with biological targets. The thienopyridine core provides a rigid and planar structure, facilitating interactions with enzymes and receptors.

Properties

IUPAC Name

[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-25-13-7-5-12(6-8-13)15-10-9-14-17(21)19(26-20(14)23-15)18(24)16-4-2-3-11-22-16/h2-11H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXIBSSFOCIUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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